molecular formula C18H22N2O2 B1398311 Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate CAS No. 1220036-15-6

Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate

Cat. No.: B1398311
CAS No.: 1220036-15-6
M. Wt: 298.4 g/mol
InChI Key: FKFQBMVVONMOEM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate is a substituted benzoate ester featuring a benzyl(ethyl)amino group at the 4-position and an amino group at the 3-position of the aromatic ring. This compound is part of a broader class of aminobenzoate derivatives, which are frequently utilized as intermediates in synthesizing pharmacologically active molecules, including benzimidazoles and related heterocycles . Its structure enables diverse intermolecular interactions, such as hydrogen bonding, which influence its crystallinity and stability .

Properties

IUPAC Name

ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-20(13-14-8-6-5-7-9-14)17-11-10-15(12-16(17)19)18(21)22-4-2/h5-12H,3-4,13,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQBMVVONMOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Nitro-4-substituted Benzoic Acid Derivatives

A common starting point is the esterification of 3-nitro-4-substituted benzoic acids to their ethyl esters. The process typically involves refluxing the acid with absolute ethanol in the presence of a solid acid catalyst or a water entrainer to drive the reaction to completion by removing water formed during esterification.

Example Procedure:

Step Reagents/Conditions Outcome
1 4-nitrobenzoic acid, absolute ethanol, solid catalyst (e.g., rare-earth oxide) Reflux with water removal for 1-6 h
2 Continuous removal of water using a water trap Drives esterification to completion
3 Hot filtration to remove catalyst Clear ester solution

This method avoids the generation of waste acid and allows catalyst and solvent recycling, enhancing environmental friendliness and industrial applicability.

Introduction of the Benzyl(ethyl)amino Group

The benzyl(ethyl)amino substituent can be introduced via nucleophilic aromatic substitution or reductive amination strategies, depending on the starting materials.

  • Nucleophilic substitution: Starting from ethyl 3-nitro-4-halobenzoate, the halogen is displaced by benzyl(ethyl)amine under controlled conditions.
  • Reductive amination: Alternatively, the amino group can be introduced by reductive amination of the corresponding aldehyde with benzyl(ethyl)amine, followed by esterification.

Detailed conditions for this step are less frequently reported explicitly for this compound but are generally performed under mild heating with appropriate solvents such as ethanol or toluene and may involve catalysts or bases to facilitate substitution.

Reduction of Nitro Groups to Amino Groups

Reduction of nitro groups to amino groups is a critical step, often performed after esterification and substitution to avoid side reactions.

Catalytic Hydrogenation Method:

Parameter Condition/Details
Catalyst 10% Palladium on activated carbon (Pd/C)
Solvent Methanol or ethanol
Temperature Room temperature (approx. 20-25 °C)
Hydrogen Pressure 60 psi (approx. 4 atm)
Reaction Time 4-5 hours
Atmosphere Inert (nitrogen)
Yield ~88% for related ethyl 3-amino-4-(methylamino)benzoate

This method ensures selective reduction of the nitro group without affecting ester or amino substituents. The reaction mixture is filtered through celite post-reaction to remove catalyst and concentrated under vacuum to isolate the product.

Representative Experimental Example

Synthesis of Ethyl 3-amino-4-(methylamino)benzoate (as a close analogue)

Step Description
1 Dissolve ethyl 4-(methylamino)-3-nitrobenzoate (13.0 g, 58 mmol) in methanol (180 mL).
2 Add slurry of 10% Pd/C (1.3 g in 10 mL ethanol) under nitrogen.
3 Stir under hydrogen atmosphere (60 psi) at room temperature for 5 hours.
4 Filter through celite and concentrate under vacuum to yield product (10.0 g, 88% yield).

This procedure can be adapted for the benzyl(ethyl)amino derivative by substituting the methylamino precursor with the corresponding benzyl(ethyl)amino derivative.

Summary Table of Key Preparation Parameters

Preparation Step Conditions/Details Notes
Esterification 4-nitrobenzoic acid + ethanol + solid catalyst; reflux 1-6 h with water removal Solid catalyst: rare-earth oxides; environmentally friendly, solvent recyclable
Amino Substituent Introduction Nucleophilic substitution or reductive amination Requires mild heating; solvent varies (ethanol, toluene)
Nitro Group Reduction Pd/C catalyst, methanol or ethanol, 60 psi H2, RT, 4-5 h High yield (~88%), selective reduction

Research Findings and Industrial Relevance

  • The two-step continuous process of esterification followed by catalytic hydrogenation is industrially favorable due to its mild conditions, high purity products (>99.5% purity reported for related compounds), and environmental benefits such as solvent and catalyst recycling.
  • Use of rare-earth oxide solid catalysts in esterification enhances reaction efficiency and reduces waste acid generation.
  • Catalytic hydrogenation using Pd/C is a well-established method for selective nitro reduction, adaptable to various substituted benzoates.
  • The methodology allows for scale-up, continuous operation, and aligns with green chemistry principles.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate has the molecular formula C17H20N2O2C_{17}H_{20}N_{2}O_{2} and a molecular weight of approximately 284.36 g/mol. The compound contains an ethyl ester group, an amino group, and a benzyl(ethyl)amino substituent on a benzoate structure. These functional groups suggest various reactivity patterns and potential applications in drug development and synthesis.

Medicinal Chemistry

This compound has been identified as a promising lead compound in medicinal chemistry due to its unique structure that may facilitate interactions with biological targets. Its potential applications include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may be studied for its efficacy against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

  • Oxidation : Modifications of the amino groups can yield nitro derivatives, potentially useful in synthesizing other pharmaceuticals.
  • Substitution Reactions : The aromatic ring allows for electrophilic and nucleophilic substitutions, broadening its utility in organic synthesis.

Biological Studies

Studies involving this compound focus on its interaction with biological receptors and enzymes. These investigations are crucial for understanding its mechanism of action, which may involve:

  • Binding Affinity : Research may explore how the compound interacts with specific molecular targets, influencing pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of structurally similar compounds, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

Another research project focused on the anticancer effects of compounds derived from this compound. Cell viability assays demonstrated that the compound could effectively reduce proliferation in certain cancer cell lines, warranting further exploration into its mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate involves its interaction with specific molecular targets. The amino and benzyl(ethyl)amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological applications.

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
This compound Benzyl(ethyl)amino (4-position), amino (3-position) C₁₈H₂₁N₃O₂* ~311.4† Bulky benzyl(ethyl)amino group enhances lipophilicity and steric hindrance
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate Hydroxyethylamino (4-position), amino (3-position) C₁₁H₁₆N₂O₃ 236.26 Hydroxyethyl group facilitates hydrogen bonding (O–H⋯N and N–H⋯O) in crystal lattice
Ethyl 3-amino-4-(tert-butylamino)benzoate tert-Butylamino (4-position), amino (3-position) C₁₃H₂₀N₂O₂ 236.31 tert-Butyl group increases hydrophobicity (XLogP3 = 2.4)
Ethyl 4-amino-3-methylbenzoate Methyl (3-position), amino (4-position) C₁₀H₁₃NO₂ 179.22 Methyl substitution simplifies synthesis; lacks branched amino groups
Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate Benzyl(ethoxycarbonylphenyl)amino-methylene (4-position) C₂₅H₂₃N₃O₄ 429.47 Extended conjugation via imino group; enhanced π-π stacking potential

*Calculated based on structural similarity; †Estimated.

Physicochemical Properties

  • Lipophilicity: The benzyl(ethyl)amino group in the target compound likely increases lipophilicity (predicted XLogP3 > 3.0), favoring membrane permeability but reducing water solubility. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate exhibits higher solubility in polar solvents due to its hydroxyethyl group . Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate) demonstrate enhanced water solubility (up to 99% purity in aqueous media) .
  • Crystallinity: Hydrogen bonding networks in Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate stabilize its crystal structure (R₂²(14) and R₂²(16) motifs) . Bulky substituents (e.g., benzyl(ethyl)amino) may disrupt crystallization, leading to amorphous forms.

Key Research Findings

  • Synthetic Flexibility: The amino and alkylamino groups at the 3- and 4-positions allow modular derivatization, enabling tailored physicochemical and biological properties .
  • Hydrogen Bonding: Intermolecular hydrogen bonds in Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate contribute to thermal stability, a feature critical for pharmaceutical formulation .
  • Therapeutic Gaps : While antitubercular applications are well-documented for related compounds , the target compound’s efficacy against drug-resistant strains remains unexplored.

Biological Activity

Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Ethyl ester group : Enhances solubility and bioavailability.
  • Amino group : Contributes to biological activity through interactions with various biological targets.
  • Benzyl(ethyl)amino group : Imparts unique chemical properties that may influence its biological effects.

The compound's molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, and its CAS number is 848819-86-3.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and thereby affecting various biochemical pathways.
  • Receptor Binding : It can bind to receptors involved in cell signaling, influencing cellular responses such as apoptosis in cancer cells.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The antimicrobial efficacy was assessed using the agar-well diffusion method, showing inhibition zones comparable to conventional antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Notably, it has been shown to induce cytotoxicity in cancer cell lines, including:

  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • HCT116 (colon cancer)

The mechanism involves targeting the epidermal growth factor receptor (EGFR), leading to the activation of caspases and subsequent apoptosis .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cells, researchers observed significant reductions in cell viability across multiple cancer types. The compound was found to inhibit EGFR tyrosine kinase activity, which is crucial for cancer cell proliferation. The study utilized both in vitro assays and molecular docking studies to confirm the binding affinity and stability of the compound within the target site .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of this compound against standard antibiotics. The results indicated that this compound exhibited comparable or superior activity against certain pathogens, suggesting its potential as a new therapeutic agent for treating infections resistant to conventional antibiotics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Ethyl 4-aminobenzoateLocal anestheticSodium channel blockade
Para-aminobenzoic acidAntimicrobial, anti-inflammatoryInhibition of folic acid synthesis
This compoundAntimicrobial, anticancerEGFR inhibition

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential reduction and amination steps. Starting from nitro-substituted benzoate esters (e.g., ethyl 3-nitrobenzoate), catalytic hydrogenation reduces the nitro group to an amine. Subsequent alkylation or reductive amination introduces the benzyl(ethyl)amino moiety. Key variables include temperature (80–120°C), inert atmosphere (N₂/Ar), and choice of reducing agents (e.g., Pd/C for hydrogenation). Elevated temperatures and controlled stoichiometry of alkylating agents improve yields by minimizing side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern on the benzene ring and the integrity of the ethyl ester group. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of the substitution pattern, bond angles, and intermolecular interactions (e.g., hydrogen bonding). Software suites like SHELXL refine crystallographic data, resolving challenges such as disorder in flexible alkyl chains. For example, SHELX’s robust refinement algorithms handle high-resolution data to produce accurate thermal ellipsoid models, critical for validating synthetic products .

Q. What strategies optimize the regioselectivity of amination reactions in synthesizing this compound?

Regioselectivity is controlled by steric and electronic factors. Electron-donating groups (e.g., amino) direct electrophilic substitution to the para position. Using bulky bases (e.g., LDA) or protecting groups (e.g., Boc) minimizes competing pathways. Kinetic studies under varying pH (7–10) and temperature (25–60°C) can identify optimal conditions for selective benzyl(ethyl)amine coupling .

Q. How do structural modifications to this compound influence its bioactivity?

Comparative studies with analogs (e.g., methyl vs. ethyl esters, cyclohexyl vs. benzyl substituents) reveal that lipophilicity and hydrogen-bonding capacity modulate interactions with biological targets. For instance, replacing benzyl with cyclohexyl increases hydrophobicity, enhancing membrane permeability but reducing solubility. Activity cliffs can be analyzed via molecular docking to identify critical pharmacophoric features .

Q. What methodologies address contradictory reports on the compound’s enzyme inhibition efficacy?

Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme source). Standardizing protocols (e.g., fixed ATP concentration in kinase assays) and using orthogonal assays (e.g., fluorescence polarization vs. radiometric) improve reproducibility. Meta-analyses of IC₅₀ values across studies, adjusted for experimental variables, can reconcile conflicting data .

Q. How does the compound’s stability under acidic or basic conditions impact formulation studies?

Stability assays in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) identify degradation pathways (e.g., ester hydrolysis). LC-MS tracks degradation products, while Arrhenius plots predict shelf-life. Buffering agents (e.g., citrate) or prodrug strategies (e.g., phosphate esters) mitigate instability .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to map the interplay of temperature, solvent polarity, and catalyst loading .
  • Data Validation : Cross-validate crystallographic results with DFT-calculated bond lengths (e.g., B3LYP/6-31G*) to detect systematic errors .
  • Bioactivity Analysis : Employ surface plasmon resonance (SPR) for real-time binding kinetics to complement enzyme inhibition data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate

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